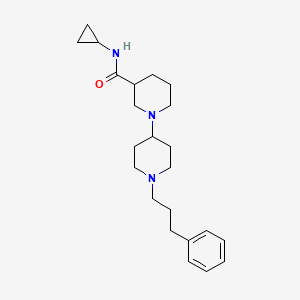![molecular formula C14H13FN2O3S B6085317 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B6085317.png)
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide, also known as FSMB, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and neurodegenerative diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are often overexpressed in cancer cells. 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is often decreased in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In neurodegenerative diseases, it has been shown to increase acetylcholine levels in the brain and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide in lab experiments is its specificity for HDACs and AChE, which allows for targeted inhibition of these enzymes. However, one limitation is that 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide may have off-target effects on other enzymes and proteins, which could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide research. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to explore its potential use as a tool in epigenetic research, as HDACs are involved in the regulation of gene expression. Additionally, further studies could be done to investigate the potential side effects and toxicity of 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide.
Synthesemethoden
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide can be synthesized through a multistep process starting from 2-fluoroaniline. The synthesis involves the reaction of 2-fluoroaniline with chlorosulfonic acid, followed by the addition of N-methylbenzamide and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anticancer properties, specifically in inhibiting the growth and proliferation of cancer cells. 3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)sulfamoyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-16-14(18)10-5-4-6-11(9-10)21(19,20)17-13-8-3-2-7-12(13)15/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLETZUKVQWPXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6085251.png)
![2-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B6085259.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B6085262.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085268.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3-pyridinyl)propanamide](/img/structure/B6085291.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B6085306.png)
![{3-benzyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6085312.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6085315.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-pyridinylacetyl)-2-piperidinecarboxamide](/img/structure/B6085322.png)
![1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6085329.png)
![1-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6085336.png)
![ethyl 3-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]butanoate](/img/structure/B6085339.png)
![5-(2-furyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6085345.png)